8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-10-16(24)22(13-4-2-3-5-13)17-15(12)11-19-18(20-17)21-8-6-14(23)7-9-21/h10-11,13-14,23H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDJYMYOIAIECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(CC3)O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
The compound acts as a multikinase inhibitor , exhibiting potent inhibitory activity against its primary targets, CDK4 and ARK5. By inhibiting these kinases, the compound interferes with their normal function, leading to changes in cellular processes such as cell cycle progression and energy metabolism.
Biochemical Pathways
The inhibition of CDK4 disrupts the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the inhibition of cell proliferation.
Pharmacokinetics
Similar compounds that inhibit cdk4 and ark5 are known to be extensively metabolized by cytochrome p450 3a4. They also exhibit a large inter-individual variability in exposure. These factors can significantly impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The compound 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one has been found to interact with several key enzymes and proteins. It has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). These interactions play a crucial role in the regulation of cell cycle and metabolic processes.
Cellular Effects
In cellular contexts, this compound has been observed to induce apoptosis in tumor cells at a concentration of approximately 30-100 nM. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases.
Temporal Effects in Laboratory Settings
It has been observed to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM.
Biological Activity
8-Cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 341.44 g/mol. The presence of the cyclopentyl and hydroxypiperidine groups contributes to its biological properties.
Research indicates that this compound may interact with several biological targets:
- Ephrin Receptors : Compounds similar to this structure have been shown to target ephrin receptors, which are implicated in cancer progression and metastasis .
- PI3K Pathway : The compound may also exhibit activity as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cellular survival and proliferation .
Antitumor Activity
Studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds within this class have been evaluated for their ability to inhibit tumor growth in various cancer models.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 8-Cyclopentyl derivative | 0.5 | EPH receptor |
| Related pyrido[2,3-d]pyrimidine | 0.3 | PI3Kδ |
The data suggests that modifications to the core structure can enhance potency against specific targets .
Neuroprotective Effects
Preliminary studies indicate that the compound may possess neuroprotective properties. It has been tested in models of neurodegeneration, showing potential for reducing neuronal apoptosis.
Case Studies
-
Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value indicating strong efficacy.
- Study Design : The compound was tested against several cancer types including breast and lung cancer.
- Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM.
- Animal Models : In vivo studies on murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile with low cytotoxicity in normal cell lines. However, further studies are required to fully understand its pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Target Specificity: The 8-cyclopentyl group is a hallmark of CDK4/6 inhibitors like Palbociclib, enabling selective ATP-binding pocket interactions . In contrast, 8-(3-chloro-4-methoxybenzyl) derivatives target PDE5, demonstrating scaffold versatility . The 2-position is critical for kinase selectivity. The 4-hydroxypiperidin-1-yl group in the query compound differs from Palbociclib’s 4-piperazin-1-yl-phenylamino group, which enhances CDK4/6 binding . Hydroxypiperidine may improve solubility but reduce affinity compared to morpholine or piperazine derivatives .
Synthetic Yields and Purity :
- Analogs in (Compounds 41–44) show yields of 8–26% and HPLC purity >97%, suggesting feasible synthesis for the query compound .
- Palbociclib’s crystalline Form A requires precise particle size control (D[4,3] = 15–40 μm) for bioavailability, a consideration if the query compound advances to preclinical studies .
However, the 4-hydroxypiperidin-1-yl group may shift selectivity toward other kinases (e.g., AMPK-related kinases) . PDE5 inhibitors with 8-arylalkyl groups () achieve sub-nanomolar potency, highlighting the importance of 8-position hydrophobicity for PDE isoform specificity .
Preparation Methods
Core Pyrido[2,3-d]Pyrimidin-7-One Synthesis
The foundational step involves forming the pyrido[2,3-d]pyrimidin-7-one scaffold. As detailed in US20040224958A1 , this begins with 4-chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester . Displacement of the 4-chloro group with ammonium hydroxide yields 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester . Subsequent reaction with (carbethoxymethylene)triphenylphosphorane in tetrahydrofuran (THF) generates an unsaturated ethyl ester, which undergoes cyclization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures (80–100°C) to form the pyrido[2,3-d]pyrimidin-7-one core .
Key Conditions :
-
Solvent: THF or N,N-diisopropylethylamine
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Catalyst: DBU (1–10 equivalents)
-
Temperature: 80–100°C
-
Reaction Time: 2–24 hours
Substitution at the 2-Position: 4-Hydroxypiperidin-1-yl Installation
The methylthio group at the 2-position is replaced with 4-hydroxypiperidine via a nucleophilic aromatic substitution. As per WO2016192522A1 , this involves reacting 8-cyclopentyl-2-methylthio-5-methyl-pyrido[2,3-d]pyrimidin-7-one with 4-hydroxypiperidine in dioxane at 100–120°C for 12–18 hours. The reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) with XPhos ligand, achieving >90% conversion .
Critical Parameters :
-
Catalyst: Pd(OAc)₂ (0.1 equivalents)
-
Ligand: XPhos (0.2 equivalents)
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Solvent: Dioxane or toluene
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Temperature: 100–120°C
Methyl Group Introduction at the 5-Position
Incorporating the 5-methyl group is achieved during the core synthesis. US20040224958A1 describes using 2,4-diamino-5-methyl-pyrimidine-5-carboxaldehyde as the starting material. Reaction with (carbethoxymethylene)triphenylphosphorane ensures the methyl group is retained post-cyclization. Alternative routes from WO2016192522A1 involve halogenation of N,N-dimethyl-2-carbonyl-propanamide followed by malononitrile substitution, though this requires adaptation for methyl specificity .
Final Purification and Characterization
The crude product is purified via flash chromatography (ethyl acetate/hexane gradient) and recrystallized from ethyl acetate/hexane mixtures. Purity is confirmed by HPLC (>98%), with structural validation via NMR and high-resolution mass spectrometry (HRMS) .
Typical Yield : 60–75% after purification
Melting Point : 220–224°C (decomposition observed above 230°C)
Comparative Analysis of Synthetic Routes
| Parameter | Core Synthesis | 8-Alkylation | 2-Substitution |
|---|---|---|---|
| Yield (%) | 75–86 | 80–85 | 85–90 |
| Key Reagent | DBU | Cyclopentyl bromide | 4-Hydroxypiperidine |
| Temperature Range (°C) | 80–100 | 40–60 | 100–120 |
| Catalysts | None | NaH | Pd(OAc)₂/XPhos |
Industrial Scalability and Environmental Considerations
WO2016192522A1 emphasizes replacing toxic reagents (e.g., sodium cyanide) with safer alternatives. The use of Pd(OAc)₂/XPhos in dioxane aligns with green chemistry principles, as dioxane is recyclable via distillation. Additionally, NaH-mediated alkylation minimizes byproduct formation compared to traditional alkyl halides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-pyrido[2,3-d]pyrimidin-7-one, and how can purity be maximized?
- Methodology :
- Multi-step synthesis : Begin with α,β-unsaturated esters and malononitrile to form the pyrido[2,3-d]pyrimidinone core. Introduce the cyclopentyl and 4-hydroxypiperidinyl groups via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (solvent: dioxane or ethanol) to achieve >95% purity. Monitor by HPLC (C18 column, 254 nm) .
- Yield optimization : Adjust stoichiometry of reagents (e.g., 1.2 equiv. of 4-hydroxypiperidine) and reaction time (12–24 hrs) to balance conversion and byproduct formation .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm; pyrimidinone carbonyl at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected: ~428 Da) and detect impurities .
- X-ray crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?
- Methodology :
- Solubility profiling : Use shake-flask method (aqueous buffers at pH 1–7.4) with UV-Vis quantification. The compound’s low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
- logP determination : Reverse-phase HPLC (calibrated with standards) to estimate octanol-water partitioning (~3.2), guiding formulation strategies .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern biological activity in pyrido[2,3-d]pyrimidinone derivatives?
- Methodology :
- Substituent analysis : Compare analogs (e.g., 2-chloro vs. 2-piperazinyl derivatives ; cyclopentyl vs. ethyl groups ).
- Enzyme assays : Test PDE5 inhibition (IC₅₀) using fluorescent cAMP/cGMP kits. The 4-hydroxypiperidinyl group enhances selectivity over PDE4 .
- Computational docking : Model interactions with PDE5’s catalytic domain (PDB: 1TBF) to rationalize SAR .
Q. How can biological targets be identified and validated for this compound?
- Methodology :
- Kinase profiling : Screen against panels of 50+ kinases (e.g., Eurofins) to rule off-target effects.
- Radioligand binding : Use ³H-labeled analogs to assess affinity for PDE isoforms .
- CRISPR knockdown : Validate target relevance in cellular models (e.g., PDE5-KO HEK293 cells) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodology :
- Salt formation : Synthesize hydrochloride salts (e.g., via HCl/Et₂O treatment) to enhance aqueous solubility (>5-fold improvement) .
- Prodrug design : Introduce phosphate esters at the 4-hydroxypiperidinyl group for pH-sensitive release .
Q. How are multi-step synthetic intermediates characterized to resolve contradictory bioactivity data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
